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Cat. No.: B12375676 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of Infigratinib, a promising investigational therapy for achondroplasia.

This guide details the mechanism of action, summarizes key preclinical and clinical data, and

outlines the experimental protocols from pivotal studies.

Introduction to Achondroplasia and the Role of
FGFR3
Achondroplasia, the most common form of dwarfism, is an autosomal dominant genetic

disorder. It is characterized by disproportionate short stature, with short limbs, a relatively long

and narrow trunk, and macrocephaly with frontal bossing. The underlying cause of over 99% of

achondroplasia cases is a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3

(FGFR3) gene.

The specific G380R mutation in the transmembrane domain of the FGFR3 protein leads to its

constitutive activation. This overactive receptor negatively regulates endochondral ossification,

the process by which bone tissue is created from cartilage, particularly in the long bones. The

downstream signaling cascade from the activated FGFR3 receptor inhibits the proliferation and

differentiation of chondrocytes in the growth plates, ultimately leading to impaired bone growth.

Infigratinib: A Targeted FGFR3 Inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12375676?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infigratinib (formerly BGJ398) is an orally bioavailable, selective, small-molecule tyrosine

kinase inhibitor that targets FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket

of the FGFR3 kinase domain, Infigratinib blocks the receptor's autophosphorylation and

subsequent activation of downstream signaling pathways. This targeted inhibition aims to

normalize the excessive signaling caused by the FGFR3 mutation in achondroplasia, thereby

promoting chondrocyte proliferation and differentiation and restoring more typical bone growth.

Mechanism of Action
The constitutively active FGFR3 receptor in achondroplasia triggers downstream signaling

cascades, primarily the RAS-MAPK and STAT1 pathways, which inhibit chondrocyte

proliferation and maturation. Infigratinib acts as an ATP-competitive inhibitor at the intracellular

tyrosine kinase domain of FGFR3. This blockade prevents the transfer of phosphate from ATP

to tyrosine residues on the receptor, thereby inhibiting its activation and the subsequent

phosphorylation of downstream signaling molecules. The intended therapeutic effect is the

reduction of the inhibitory signals on chondrocyte activity, allowing for the partial restoration of

endochondral bone growth.
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Figure 1: Infigratinib's Mechanism of Action on the FGFR3 Signaling Pathway.

Preclinical Research
Infigratinib has been evaluated in a preclinical mouse model of achondroplasia (Fgfr3Y367C/+),

which carries a mutation analogous to a common human FGFR3 mutation causing

achondroplasia. These studies have demonstrated a dose-dependent improvement in skeletal

parameters.

Preclinical Study Data
The following table summarizes the key quantitative findings from a preclinical study of

Infigratinib in the Fgfr3Y367C/+ mouse model.[1][2]
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Dose Group
(Subcutaneous,
daily for 15 days)

Improvement in
Upper Limb Bone
Length

Improvement in
Lower Limb Bone
Length

Improvement in
Foramen Magnum
Size

0.2 mg/kg/day Data not specified Data not specified Data not specified

0.5 mg/kg/day 7% - 14% 10% - 17% 12%

1.0 mg/kg

(intermittent, every 3

days)

Data not specified Data not specified Data not specified

Data presented as a percentage improvement compared to vehicle-treated mutant mice. All

improvements at the 0.5 mg/kg/day dose were statistically significant (p < 0.01).[1]

Preclinical Experimental Protocol
Animal Model: The Fgfr3Y367C/+ mouse model, which mimics the phenotype of human

achondroplasia, was used.[1]

Treatment Administration: Infigratinib was administered via subcutaneous injections.[3]

Dosing Regimen: Mice were treated with daily doses of 0.2 mg/kg or 0.5 mg/kg, or an

intermittent dose of 1 mg/kg every 3 days. Treatment began at postnatal day 1 and continued

for 15 days.[3]

Assessments:

Skeletal Analysis: Measurements of bone length (upper and lower limbs) and the foramen

magnum were conducted.[1]

Histology: The organization of the hypertrophic zone of the growth plate was examined to

assess the effect of Infigratinib on chondrocyte differentiation.

Toxicity: The general health and any signs of toxicity in the treated mice were monitored. No

apparent toxicity was noted at the tested doses.[1]
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Figure 2: Experimental Workflow for the Preclinical Evaluation of Infigratinib.

Clinical Research: The PROPEL Program
The clinical development of Infigratinib for achondroplasia is being conducted through the

PROPEL program, which includes an observational study (PROPEL) and a Phase 2

interventional study (PROPEL 2).

PROPEL 2 Clinical Trial Data
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The PROPEL 2 study is a Phase 2, open-label, dose-escalation and dose-expansion trial

designed to evaluate the safety and efficacy of oral Infigratinib in children with achondroplasia.

The primary efficacy endpoint is the change from baseline in annualized height velocity (AHV).

The following table summarizes the key efficacy data from the different dose cohorts of the

PROPEL 2 trial.[1][4][5]

Cohort Dose (oral, daily)
Mean Change from
Baseline in AHV
(cm/year)

Timepoint

Cohorts 1-3
0.016, 0.032, 0.064

mg/kg/day

Not statistically

significant
-

Cohort 4 0.128 mg/kg/day +1.52 -

Cohort 5 0.25 mg/kg/day +2.51 12 months

Cohort 5 0.25 mg/kg/day +2.50 18 months

In Cohort 5, the mean change from baseline in height Z-score was +0.54 (p<0.001) at 18

months, and there was a statistically significant improvement in body proportionality.[1] No

treatment-related serious adverse events were reported in Cohort 5.

PROPEL 2 Clinical Trial Protocol
Study Design: A Phase 2, prospective, open-label, dose-escalation, and dose-expansion study.

[4]

Participant Population: Children aged 3 to 11 years with a clinical and molecular diagnosis of

achondroplasia who have completed at least 6 months in the PROPEL observational study.[4]

Dosing Regimen: The study consists of five sequential dose-escalation cohorts, with daily oral

administration of Infigratinib at doses ranging from 0.016 mg/kg to 0.25 mg/kg.

Primary Endpoints:

Safety: Incidence of treatment-emergent adverse events.[4]

Efficacy: Change from baseline in annualized height velocity (AHV).[4]
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Secondary Endpoints:

Change from baseline in height Z-score.

Change from baseline in upper-to-lower body segment ratio.

Pharmacokinetics of Infigratinib.[4]
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Figure 3: PROPEL 2 Clinical Trial Workflow.

Conclusion
Infigratinib represents a targeted therapeutic approach for achondroplasia by directly inhibiting

the overactive FGFR3, the root cause of the condition. Preclinical studies in a relevant mouse

model have demonstrated its potential to improve skeletal growth. Furthermore, Phase 2

clinical trial data has shown a dose-dependent increase in annualized height velocity in

children with achondroplasia, with a favorable safety profile at the doses tested. Ongoing and

future clinical studies will be crucial in further defining the long-term efficacy and safety of

Infigratinib as a potential treatment for achondroplasia.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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